Cas no 408502-46-5 (2,1,3-Benzoxadiazole-4-carboxamide)
2,1,3-Benzoxadiazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2,1,3-Benzoxadiazole-4-carboxamide
- 2,1,3-Benzoxadiazole-4-carboxamide(9CI)
- 408502-46-5
- DTXSID90623464
- SCHEMBL2702689
- Benzo[c][1,2,5]oxadiazole-4-carboxamide
- DB-260199
-
- Inchi: 1S/C7H5N3O2/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H,(H2,8,11)
- InChI Key: FMOKHNPUXVSZTG-UHFFFAOYSA-N
- SMILES: O1N=C2C=CC=C(C(N)=O)C2=N1
Computed Properties
- Exact Mass: 163.038176411g/mol
- Monoisotopic Mass: 163.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 82Ų
2,1,3-Benzoxadiazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096401-1g |
Benzo[c][1,2,5]oxadiazole-4-carboxamide |
408502-46-5 | 97% | 1g |
$542.85 | 2023-09-02 |
2,1,3-Benzoxadiazole-4-carboxamide Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2,1,3-Benzoxadiazole-4-carboxamide
Comprehensive Overview of 2,1,3-Benzoxadiazole-4-carboxamide (CAS No. 408502-46-5): Properties, Applications, and Research Insights
2,1,3-Benzoxadiazole-4-carboxamide (CAS No. 408502-46-5) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research. This benzoxadiazole derivative features a unique molecular structure combining a benzoxadiazole core with a carboxamide functional group, making it a versatile building block for drug discovery and advanced materials. Researchers are particularly interested in its potential as a fluorescence probe due to its photophysical properties, which align with current trends in bioimaging and sensor development.
The compound’s CAS number 408502-46-5 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts. Its systematic name, 2,1,3-benzoxadiazole-4-carboxamide, reflects the IUPAC nomenclature rules, while alternative names like benzofurazan-4-carboxamide may appear in older literature. The growing demand for high-purity heterocyclic compounds in medicinal chemistry has driven innovations in synthesis methods for this molecule, particularly in optimizing yield and scalability.
Recent studies highlight the role of 2,1,3-benzoxadiazole-4-carboxamide in developing small-molecule inhibitors targeting enzymatic pathways. Its structural motif is frequently explored in kinase inhibitor design, a hot topic in oncology research. Additionally, the compound’s electron-withdrawing properties make it valuable in designing organic electronic materials, such as OLEDs and photovoltaic devices, aligning with the global push for sustainable energy solutions.
From a synthetic chemistry perspective, the carboxamide group in 408502-46-5 offers reactivity for further derivatization, enabling the creation of libraries for high-throughput screening. This adaptability addresses the pharmaceutical industry’s need for diverse molecular scaffolds. Furthermore, its stability under physiological conditions has spurred investigations into its drug-likeness parameters, including solubility and metabolic resistance—key factors in modern preclinical development pipelines.
Environmental and safety profiles of 2,1,3-benzoxadiazole-4-carboxamide are rigorously evaluated, with emphasis on green chemistry principles. Researchers are developing catalytic synthesis routes to minimize waste, responding to industry demands for eco-friendly manufacturing. Analytical techniques like HPLC-MS and NMR spectroscopy ensure quality control, particularly for applications requiring ultra-high purity grades in diagnostics or electronics.
The compound’s relevance extends to academic-industrial collaborations, where its structural features inspire fragment-based drug design strategies. Patent analyses reveal increasing filings incorporating benzoxadiazole motifs, especially in anticancer and anti-inflammatory agent development. Such trends reflect broader shifts toward targeted therapies and personalized medicine.
In material science, the 408502-46-5 scaffold contributes to luminescent materials research, with publications demonstrating its utility in ratiometric sensing systems. These advancements cater to the rising need for multiplex detection technologies in clinical diagnostics. Meanwhile, computational studies employing DFT calculations provide insights into its electronic structure, guiding the rational design of next-generation functional materials.
Supply chain dynamics for 2,1,3-benzoxadiazole-4-carboxamide emphasize GMP-compliant production to meet pharmaceutical standards. Suppliers increasingly offer custom synthesis services with stringent certificates of analysis, addressing quality concerns in regulated markets. Storage recommendations typically suggest anhydrous conditions to preserve stability, a consideration critical for long-term research applications.
Emerging applications in bioconjugation chemistry leverage the compound’s reactive sites for probe labeling, aligning with proteomics and single-molecule imaging advancements. Such interdisciplinary uses underscore its value beyond traditional organic synthesis, positioning it as a multifunctional research tool in life sciences and nanotechnology.
408502-46-5 (2,1,3-Benzoxadiazole-4-carboxamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)